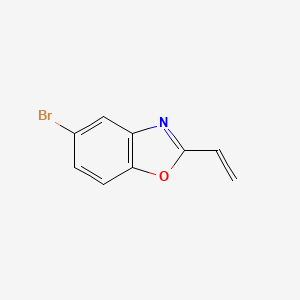![molecular formula C12H9N3OS B8612014 6-amino-4-phenylthieno[2,3-d]pyridazin-7-one](/img/structure/B8612014.png)
6-amino-4-phenylthieno[2,3-d]pyridazin-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-amino-4-phenylthieno[2,3-d]pyridazin-7-one is a heterocyclic compound that features a thieno[2,3-d]pyridazine core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-4-phenylthieno[2,3-d]pyridazin-7-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thienyl and phenyl derivatives under specific conditions. The reaction conditions often include the use of strong acids or bases, high temperatures, and sometimes catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis techniques.
Análisis De Reacciones Químicas
Types of Reactions
6-amino-4-phenylthieno[2,3-d]pyridazin-7-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the amino or phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydro derivatives.
Aplicaciones Científicas De Investigación
6-amino-4-phenylthieno[2,3-d]pyridazin-7-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 6-amino-4-phenylthieno[2,3-d]pyridazin-7-one is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
6-Phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione: This compound shares a similar thieno[2,3-d] core structure but differs in the functional groups attached.
6-Phenylthieno[2,3-d]pyrimidine-4(3H)-thione: Another similar compound with a thieno[2,3-d] core, but with different substituents.
Uniqueness
6-amino-4-phenylthieno[2,3-d]pyridazin-7-one is unique due to its specific amino and phenyl substituents, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C12H9N3OS |
|---|---|
Peso molecular |
243.29 g/mol |
Nombre IUPAC |
6-amino-4-phenylthieno[2,3-d]pyridazin-7-one |
InChI |
InChI=1S/C12H9N3OS/c13-15-12(16)11-9(6-7-17-11)10(14-15)8-4-2-1-3-5-8/h1-7H,13H2 |
Clave InChI |
IBORBNUBSYDDHI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NN(C(=O)C3=C2C=CS3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(4-Aminopiperazin-1-yl)-2-oxoethyl]-5-chloro-1,3-benzothiazol-2(3H)-one](/img/structure/B8611931.png)
![2,6-Di-tert-butyl-4-[(pyrazin-2-yl)imino]cyclohexa-2,5-dien-1-one](/img/structure/B8611936.png)
![Ethyl 3-(2-(methylthio)thiazolo[5,4-b]pyridin-5-yl)benzoate](/img/structure/B8611942.png)
![N-[2-(5-methyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B8611949.png)





![Acetamide, N-[2-[5-[(aminocarbonyl)amino]-1H-indol-3-yl]ethyl]-](/img/structure/B8612015.png)
![3-Hydroxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile](/img/structure/B8612018.png)
![Tert-butyl N-[1-(5-oxopyrrolidin-3-yl)cyclobutyl]carbamate](/img/structure/B8612022.png)


